molecular formula C8H9N5O2 B1210501 N(6)-(2-Carboxyethyl)adenine CAS No. 73094-99-2

N(6)-(2-Carboxyethyl)adenine

Cat. No.: B1210501
CAS No.: 73094-99-2
M. Wt: 207.19 g/mol
InChI Key: ALBHTZMRHDQGAA-UHFFFAOYSA-N
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Description

Defining N(6)-(2-Carboxyethyl)adenine: Structural Context within Modified Purine (B94841) Nucleobases

This compound (N6-CEA) is a derivative of adenine (B156593), one of the two purine nucleobases found in DNA and RNA. internationalscholarsjournals.comnih.gov Structurally, it is an adenine molecule that has been modified by the attachment of a 2-carboxyethyl group [-CH2CH2COOH] to the exocyclic amino group at the 6th position of the purine ring. nih.govnih.gov This modification places it within the broad class of N(6)-substituted adenine derivatives. These derivatives are of significant interest in biological research due to their potential to interact with and modulate the function of proteins that bind adenosine (B11128) and its analogs, such as adenosine receptors. ontosight.ai

Chemical and Physical Properties of this compound
PropertyValueSource
Molecular FormulaC8H9N5O2 nih.govchembk.com
Molar Mass207.19 g/mol chembk.com
IUPAC Name3-(6-amino-9H-purin-9-yl)propanoic acid nih.gov
PubChem CID95806 nih.gov

Historical Perspectives on the Discovery and Initial Academic Investigations of this compound

The initial academic investigation and characterization of this compound emerged from studies on the chemical modification of DNA by carcinogens. A key 1979 study detailed the formation and rearrangement of adenine adducts. nih.gov Researchers found that when the carcinogen beta-propiolactone (B13848) reacts with calf thymus DNA in vitro, it forms 1-(2-carboxyethyl)adenine (1-CEA). nih.gov

Crucially, this study demonstrated that the initially formed 1-CEA adduct is not stable under certain conditions. When the DNA containing 1-CEA was incubated in an alkaline solution (pH 11.7), it underwent a chemical transformation known as the Dimroth rearrangement. nih.gov This base-catalyzed rearrangement resulted in the complete conversion of 1-(2-carboxyethyl)adenine into the more stable this compound. nih.gov In contrast, no such conversion occurred at a neutral pH of 7.5. nih.gov The structure of the newly identified N6-CEA adduct was confirmed using UV spectra and mass spectrometry. nih.gov This work established the chemical origins of N6-CEA as a rearrangement product of another DNA adduct, providing a fundamental basis for its study as a modified nucleobase. The compound has also been identified in human urine, suggesting its presence in vivo. plos.orghmdb.ca

Key Historical Research Findings on this compound
YearFindingSignificanceSource
1979This compound (N6-CEA) was prepared from 1-(2-carboxyethyl)adenine (1-CEA) via a base-catalyzed Dimroth rearrangement.Established the chemical synthesis and identified a key formation pathway from a precursor DNA adduct. nih.gov
1979The structure of N6-CEA was assigned based on UV spectra and mass spectrometry.Provided the first formal structural identification of the compound. nih.gov
1979Reaction of the carcinogen beta-propiolactone with DNA initially formed 1-CEA, which could then be converted to N6-CEA under alkaline conditions.Linked the formation of N6-CEA to DNA damage by a known carcinogen. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(7H-purin-6-ylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c14-5(15)1-2-9-7-6-8(11-3-10-6)13-4-12-7/h3-4H,1-2H2,(H,14,15)(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBHTZMRHDQGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223361
Record name N(6)-(2-Carboxyethyl)adenine
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Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73094-99-2
Record name N(6)-(2-Carboxyethyl)adenine
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Record name NSC37388
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Record name N(6)-(2-Carboxyethyl)adenine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N(6)-(2-CARBOXYETHYL)ADENINE
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Chemical Synthesis and Preparative Methodologies for N 6 2 Carboxyethyl Adenine and Its Analogues

Laboratory Synthesis of N(6)-(2-Carboxyethyl)adenine

The laboratory synthesis of this compound often involves strategic chemical transformations that ensure the correct placement of the 2-carboxyethyl group on the N(6) position of the adenine (B156593) core.

Regioselective Synthetic Routes to N(6)-Substituted Adenines

The synthesis of N(6)-substituted adenines requires careful control of regioselectivity to avoid the formation of other isomers, such as N1, N3, N7, or N9-substituted products. Direct alkylation or acylation of adenine can lead to a mixture of products due to the presence of multiple nucleophilic nitrogen atoms. beilstein-journals.org

Several strategies have been developed to achieve regioselective N(6)-substitution:

Protection-Deprotection Strategies: Protecting other reactive sites on the adenine ring allows for the specific modification of the N(6)-amino group. For instance, N(6)-acetyl-2′,3′,5′-tri-O-acetyladenosine can be used as a starting material. researchgate.netresearchgate.net

Dimroth Rearrangement: This rearrangement is a key method for synthesizing N(6)-substituted adenines. researchgate.netclockss.org It involves the initial alkylation or acylation at the N1 position, followed by a base-catalyzed rearrangement that moves the substituent to the exocyclic N(6) position. researchgate.netclockss.org This approach is particularly useful as N1-alkylation is often kinetically favored. researchgate.net

Reaction with 6-Chloropurine Derivatives: 6-Chloropurine and its riboside derivatives are common starting materials for the synthesis of N(6)-substituted adenines. researchgate.netgoogle.com The chloro group at the C6 position is readily displaced by primary amines, such as β-alanine or its esters, to yield the desired N(6)-substituted product. google.com

The choice of synthetic route often depends on the desired final compound and the available starting materials. For complex molecules like N(6)-substituted adenosine (B11128) analogues, a combination of these strategies may be employed. acs.org

Specific Chemical Transformations Leading to this compound

The synthesis of this compound (N(6)-CEA) can be achieved through several specific chemical transformations. One prominent method involves the Dimroth rearrangement of 1-(2-carboxyethyl)adenine (1-CEA). nih.gov This rearrangement is typically catalyzed by a base. nih.gov

The process can be summarized as follows:

Formation of 1-(2-carboxyethyl)adenine: Adenine can be reacted with a suitable three-carbon electrophile, such as β-propiolactone, which alkylates the N1 position to form 1-CEA. nih.gov

Base-Catalyzed Dimroth Rearrangement: Treatment of 1-CEA with a base promotes the opening of the pyrimidine (B1678525) ring, followed by recyclization to form the thermodynamically more stable N(6)-CEA. clockss.orgnih.gov

The structure of the resulting N(6)-CEA is confirmed using various spectroscopic methods, including UV spectroscopy and mass spectrometry. nih.gov

Preparation of this compound Derivatives for Biological Inquiry

The preparation of derivatives of this compound is crucial for investigating their biological roles and mechanisms of action. These derivatives often include the corresponding nucleosides and nucleotides.

A common strategy involves the initial synthesis of an N1-substituted adenine derivative, followed by a Dimroth rearrangement. For example, the synthesis of N(6)-carboxymethyl-ATP was achieved by first preparing N1-carboxymethyl-ATP, which was then subjected to a Dimroth rearrangement. tandfonline.com A notable improvement to this method involves using an anion exchanger in the OH- form, which facilitates the rearrangement under milder conditions and minimizes decomposition of the product. tandfonline.com

The synthesis of other N(6)-substituted adenosine derivatives for biological studies, such as those with isopentenyl or benzyl (B1604629) groups, also frequently utilizes the N1-alkylation followed by Dimroth rearrangement strategy. researchgate.net The choice of alkylating agent and reaction conditions is critical to ensure high yields and purity of the desired N(6)-substituted product. researchgate.netresearchgate.net

In Vitro Generation of this compound as a Nucleic Acid Adduct

This compound can be formed in vitro as an adduct to DNA and RNA through reactions with certain reactive molecules. This process is of significant interest in toxicology and carcinogenesis research.

Mechanistic Studies of Adduct Formation with DNA/RNA

The formation of this compound in nucleic acids can occur when DNA or RNA is exposed to electrophilic compounds. For example, the carcinogen β-propiolactone reacts with DNA in vitro to form 1-(2-carboxyethyl)adenine (1-CEA). nih.gov While 1-CEA is the initial product, it can subsequently rearrange to the more stable N(6)-CEA within the DNA strand under certain conditions. nih.gov

Other aldehydes and their metabolites can also lead to the formation of carboxyethyl adducts on DNA bases. For instance, methylglyoxal (B44143), a byproduct of metabolism, can react with deoxyguanosine and deoxyadenosine (B7792050) to form N2-(1-carboxyethyl)-2'-deoxyguanosine (CEdG) and N(6)-(1-carboxyethyl)-2'-deoxyadenosine, respectively. nih.govacs.org These adducts can cause genotoxicity, including single-strand breaks in DNA. nih.govacs.org

The table below summarizes some key adducts formed from the reaction of various compounds with DNA.

ReactantDNA BaseAdduct FormedReference
β-propiolactoneAdenine1-(2-carboxyethyl)adenine (1-CEA) nih.gov
MethylglyoxalDeoxyguanosineN2-(1-carboxyethyl)-2'-deoxyguanosine (CEdG) nih.govacs.org
MethylglyoxalDeoxyadenosineN(6)-(1-carboxyethyl)-2'-deoxyadenosine nih.govacs.org
Glyoxal (B1671930)DeoxyguanosineN2-carboxymethyl-deoxyguanosine (CMdG) nih.gov

Non-Enzymatic Pathways, including Dimroth Rearrangement

The formation of this compound within a DNA strand from its N1-isomer is a non-enzymatic process that proceeds via the Dimroth rearrangement. nih.gov This rearrangement is highly dependent on pH and temperature. nih.gov

Studies have shown that in single-stranded DNA reacted with β-propiolactone, the initially formed 1-(2-carboxyethyl)adenine adduct is stable at neutral pH (7.5). nih.govoup.com However, incubation at an alkaline pH of 11.7 leads to the complete conversion of the N1-adduct to the this compound adduct through the Dimroth rearrangement. nih.govoup.com This indicates that the stability and ultimate structure of adenine adducts in DNA can be influenced by the local chemical environment.

The Dimroth rearrangement is a general phenomenon for N1-substituted adenines and their derivatives. researchgate.netclockss.org The reaction involves a ring-opening of the pyrimidine portion of the purine (B94841), followed by rotation and re-closure to yield the N(6)-substituted isomer. clockss.org The driving force for this rearrangement is the greater thermodynamic stability of the N(6)-substituted product compared to the N1-substituted precursor. researchgate.net

The table below outlines the conditions influencing the Dimroth rearrangement of 1-(2-carboxyethyl)adenine in single-stranded DNA.

pHTemperature (°C)Conversion to N(6)-CEAReference
7.537No conversion nih.govoup.com
11.737Complete conversion nih.govoup.com

Biological Occurrence and Endogenous Formation Mechanisms of N 6 2 Carboxyethyl Adenine

Detection and Identification of N(6)-(2-Carboxyethyl)adenine in Cellular and Tissue Samples

The identification and quantification of this compound (N6-CEA) in biological matrices are crucial for understanding its physiological and pathological relevance. The structural assignment of N6-CEA has been confirmed using various analytical techniques, including UV spectra, electron impact mass spectrometry, and isobutane (B21531) chemical ionization mass spectrometry. nih.gov

Initial studies involving the reaction of the carcinogen β-propiolactone with calf thymus DNA in vitro did not detect N6-CEA directly after acid hydrolysis. Instead, its precursor, 1-(2-carboxyethyl)adenine (1-CEA), was identified. nih.gov However, subsequent treatment of the carcinogen-reacted single-stranded DNA under alkaline conditions (pH 11.7) at 37°C for 18 hours resulted in the complete conversion of 1-CEA to N6-CEA through a Dimroth rearrangement. nih.gov This rearrangement did not occur at a neutral pH of 7.5, highlighting the pH-dependent nature of this transformation. nih.gov

Modern analytical methods for detecting modified nucleobases like N6-CEA often rely on high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for quantifying DNA adducts in various biological samples, including tissues and cells. researchgate.net For related adenine (B156593) adducts, such as N3-(2-carbamoyl-2-hydroxyethyl)adenine, LC-MS/MS with isotope dilution has been successfully employed to measure adduct levels in tissues like the liver, lung, and kidney, as well as in whole-body DNA from neonatal animals. researchgate.net

The table below summarizes the key methods and findings related to the detection of N6-CEA and similar adenine adducts.

Method Analyte Sample Matrix Key Findings
UV Spectra, Mass SpectrometryThis compound (N6-CEA)SyntheticConfirmed the chemical structure of N6-CEA. nih.gov
Paper Chromatography1-(2-Carboxyethyl)adenine (1-CEA)Calf Thymus DNA (in vitro)1-CEA, a precursor to N6-CEA, was detected after reaction with β-propiolactone. nih.gov
pH-dependent RearrangementN6-CEA from 1-CEASingle-stranded DNA (in vitro)Complete conversion of 1-CEA to N6-CEA occurred at pH 11.7, but not at pH 7.5. nih.gov
LC-MS/MS with Isotope DilutionN3-(2-carbamoyl-2-hydroxyethyl)adenineMouse Tissues (liver, lung, kidney)A sensitive method for quantifying adenine adducts in biological samples. researchgate.net

Metabolic Pathways Implicated in this compound Generation

The formation of this compound is intrinsically linked to the broader landscape of purine (B94841) metabolism, which involves both the de novo synthesis and salvage pathways for purine nucleotides. basicmedicalkey.com The de novo pathway builds purine rings from precursors like amino acids (glycine, glutamine, aspartate), ribose 5-phosphate, and CO2, culminating in the synthesis of inosine (B1671953) monophosphate (IMP). basicmedicalkey.com IMP then serves as a precursor for adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). basicmedicalkey.com

The purine nucleotide cycle is a key pathway that regulates the levels of adenine nucleotides, converting AMP to IMP and generating fumarate (B1241708) and ammonia (B1221849) in the process. wikipedia.org While direct synthesis of N6-CEA within these core pathways is not established, the modification of adenine, a central component of this cycle, suggests a potential intersection. Endogenous adenine itself has been implicated as a causative factor in diabetic kidney disease, and its levels can be modulated by inhibitors of enzymes like methylthioadenosine phosphorylase (MTAP), which is responsible for a significant portion of adenine production in mammalian cells. nih.gov

The formation of adducts like N6-CEA represents a modification to the adenine base. Such modifications can arise from reactions with endogenous metabolites. For instance, the metabolism of certain compounds can lead to the formation of reactive intermediates that alkylate DNA bases. While the specific enzymatic pathway leading to the carboxyethylation of adenine at the N6 position is not fully elucidated, it likely involves the reaction of adenine with an endogenous electrophile possessing a 2-carboxyethyl group. This is analogous to how other purine adducts are formed.

Oxidative stress is a significant contributor to the formation of DNA adducts. Reactive oxygen species (ROS), such as superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals, are generated during normal cellular metabolism, particularly through mitochondrial respiration and the activity of enzymes like NADPH oxidases. nih.govmdpi.com An excess of ROS can lead to oxidative damage to macromolecules, including DNA. scispace.com

One major pathway for the formation of DNA adducts is through lipid peroxidation. The oxidation of polyunsaturated fatty acids generates reactive carbonyl compounds (RCCs), including α,β-unsaturated aldehydes like 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA). nih.govmdpi.com These reactive aldehydes can form adducts with DNA bases. scispace.commdpi.com While the direct formation of N6-CEA from these specific aldehydes is not explicitly detailed, the underlying mechanism involves the reaction of a reactive electrophile with the nucleophilic sites on DNA bases. For example, acrolein, another α,β-unsaturated aldehyde, can induce interstrand cross-links in DNA. researchgate.net

The formation of N6-CEA can be conceptualized as an advanced lipid peroxidation end product (ALE), similar to how other DNA and protein modifications arise from carbonyl stress. nih.gov The 2-carboxyethyl group suggests a reaction with a succinate-related molecule, possibly succinate (B1194679) semialdehyde, which can be formed during cellular metabolism. biocyc.org This highlights a convergence of metabolic stress and oxidative damage pathways leading to the generation of this specific adenine adduct.

Advanced glycation endproducts (AGEs) are a diverse group of molecules formed through non-enzymatic reactions between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids. wikipedia.orgmdpi.com This process, known as the Maillard reaction, can be accelerated in conditions of hyperglycemia and oxidative stress. wikipedia.orgnih.gov

This compound shares structural similarities with well-characterized AGEs, particularly N(6)-carboxyethyllysine (CEL), which is formed from the reaction of methylglyoxal (B44143) with lysine (B10760008) residues in proteins. nih.govarchivesofmedicalscience.com Methylglyoxal is a reactive dicarbonyl compound derived from glycolysis and other metabolic pathways. nih.govnih.gov Similarly, N(6)-carboxymethyllysine (CML) is another prevalent AGE formed from the reaction of glyoxal (B1671930) with lysine or through the oxidative degradation of Amadori products. nih.govwikipedia.orgbevital.no

The formation of N6-CEA can be considered analogous to the formation of CEL and CML, where a reactive carbonyl species reacts with a free amino group. In the case of N6-CEA, the reaction occurs at the N6-amino group of adenine. The precursors for these reactions, such as methylglyoxal and glyoxal, are products of both sugar and lipid oxidation, placing the formation of these adducts at the intersection of glycation and oxidative stress (glycoxidation). nih.govnih.gov The accumulation of AGEs like CEL and CML is associated with various age-related chronic diseases, and their presence in tissues and circulation serves as a biomarker of cumulative metabolic and oxidative stress. wikipedia.orgmdpi.comwikipedia.org

The table below shows the relationship between N6-CEA and related AGEs.

Compound Precursor(s) Target Molecule Classification
This compound (N6-CEA)Reactive carbonyls (e.g., from lipid peroxidation)Adenine (in DNA/RNA)DNA Adduct / Putative AGE
N(6)-Carboxyethyllysine (CEL)MethylglyoxalLysine (in proteins)Advanced Glycation Endproduct (AGE) archivesofmedicalscience.com
N(6)-Carboxymethyllysine (CML)Glyoxal, Amadori productsLysine (in proteins)Advanced Glycation Endproduct (AGE) nih.gov

Comparative Analysis with Other Endogenous Adenine Modifications

This compound is one of several modifications that can occur on the adenine base within a cell's nucleic acids. A comparative analysis with other endogenous adenine modifications provides context for its potential biological significance.

One of the most studied endogenous adenine modifications is N6-methyladenine (6mA) . In prokaryotes, 6mA is a well-established epigenetic mark involved in the restriction-modification system, DNA replication, and repair. nih.gov Recently, 6mA has also been detected in the genomes of some eukaryotes, including mammals, where it appears to have roles in gene regulation and silencing, particularly of transposable elements. nih.govfrontiersin.orgnih.govnih.gov The levels of 6mA can vary between tissues and during development, and it is dynamically regulated by specific methyltransferases and demethylases. nih.govfrontiersin.org Unlike N6-CEA, which is considered a damage product, 6mA is an enzymatically controlled epigenetic modification. Furthermore, 6mA levels in mitochondrial DNA have been shown to increase with age. semanticscholar.org

Other adenine adducts are formed through exposure to endogenous or exogenous genotoxic agents. For instance, N6-carboxymethyl-2'-deoxyadenosine has been detected in calf thymus DNA treated with the carcinogen N-nitrosodimethylamine. mdpi.com The reaction of the carcinogen β-propiolactone with DNA initially forms 1-(2-carboxyethyl)adenine , which can then rearrange to form N6-CEA. nih.gov Acrylamide, a compound found in some cooked foods, is metabolized to glycidamide (B1671898), which can form adducts such as N3-(2-carbamoyl-2-hydroxyethyl)adenine . researchgate.net

The table below compares N6-CEA with other endogenous adenine modifications.

Adenine Modification Formation Mechanism Known Function/Significance Reversibility
This compound (N6-CEA) Reaction with endogenous electrophiles (oxidative stress, lipid peroxidation). nih.govnih.govDNA damage lesion. nih.govLikely repaired by DNA repair pathways.
N6-Methyladenine (6mA) Enzymatic methylation by DNA methyltransferases. nih.govnih.govEpigenetic mark, gene regulation, transposon silencing. frontiersin.orgnih.govnih.govEnzymatic demethylation. nih.govnih.gov
1,N6-ethenoadenine Reaction with lipid peroxidation products (e.g., 4-HNE). nih.govMutagenic DNA damage lesion. nih.govRepaired by DNA repair pathways.
N3-(2-carbamoyl-2-hydroxyethyl)adenine Reaction with glycidamide (metabolite of acrylamide). researchgate.netDNA damage lesion from exogenous exposure. researchgate.netRepaired by DNA repair pathways.

This comparison highlights that while some adenine modifications like 6mA are part of the cell's regulatory machinery, others like N6-CEA and ethenoadenine are forms of DNA damage that result from metabolic stress and can challenge the integrity of the genome.

Enzymatic Processing and Nucleic Acid Interaction Dynamics of N 6 2 Carboxyethyl Adenine

Enzymatic Repair Mechanisms for N(6)-(2-Carboxyethyl)adenine Adducts

Cells have evolved several enzymatic pathways to counteract the deleterious effects of DNA adducts. The repair of N6-CEA is thought to involve a combination of direct reversal and excision repair mechanisms, each with specific enzymes and recognition strategies.

The AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases are key players in the direct reversal of alkylation damage. nih.gov These enzymes catalyze the oxidative dealkylation of a wide range of alkylated nucleobases in both DNA and RNA. nsf.gov The prototypical member, Escherichia coli AlkB, and its human homologs (ALKBH1-8 and FTO) can repair various lesions, including monoalkyl adducts and exocyclic bridged adducts like 1,N6-ethenoadenine (εA). nih.govnsf.gov The repair mechanism involves the oxidation of the alkyl group, which is subsequently released as an aldehyde, thereby restoring the original, undamaged base. nih.gov

While direct experimental evidence specifically detailing the repair of N6-CEA by AlkB is not extensively documented, the known substrate promiscuity of these enzymes suggests a potential role. AlkB and its homologs are known to repair bulky adducts. plos.org For instance, E. coli AlkB can repair exocyclic adducts, and the efficiency of this repair can be dependent on the pH and the protonation state of the substrate. nih.gov Studies on adducts with similar structures, such as 1,N(6)-α-hydroxypropanoadenine, have shown they are effectively repaired by AlkB dioxygenase. researchgate.net Given that N6-CEA possesses a bulky carboxyethyl group, it is plausible that it could be a substrate for an AlkB-family enzyme, which would remove the adduct through an oxidative dealkylation process.

Table 1: Substrate Specificity of Selected AlkB Family Enzymes

Enzyme FamilyKnown SubstratesRepair Mechanism
E. coli AlkB 1-methyladenine (1mA), 3-methylcytosine (B1195936) (3mC), 1,N6-ethenoadenine (εA), ethyl and propyl groups. nih.govnsf.govplos.orgOxidative Dealkylation
Human ALKBH2/3 1-methyladenine (1mA), 3-methylcytosine (3mC), 1-ethyladenine. researchgate.netOxidative Dealkylation
Human FTO 3-methylthymidine (3-meT), 3-methyluracil (B189468) (3-meU). researchgate.netOxidative Demethylation

This table summarizes the known substrates for selected AlkB family enzymes, highlighting their role in repairing various alkylation damages.

Base Excision Repair (BER) is a primary cellular defense mechanism against small, non-helix-distorting base lesions, including those arising from alkylation, oxidation, and deamination. nih.gov The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base by cleaving the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site. nih.gov Subsequently, an AP endonuclease cleaves the phosphodiester backbone, and the repair is completed by a DNA polymerase and ligase. nih.gov

Several DNA glycosylases have overlapping specificities for various alkylated bases. For example, the human alkyladenine DNA glycosylase (AAG), also known as MPG, can excise a broad range of damaged purines, including 3-methyladenine (B1666300) and 1,N6-ethenoadenine. nih.gov While the specific action of a glycosylase on N6-CEA has not been definitively established, the bulky nature of the carboxyethyl group may present a challenge for the active site of typical glycosylases that recognize smaller lesions. However, some DNA glycosylases can act on bulky adducts, suggesting a potential, albeit perhaps inefficient, role for BER in the removal of N6-CEA. nih.gov The cell might utilize BER as an alternative pathway if direct reversal mechanisms are insufficient.

Nucleotide Excision Repair (NER) is a versatile pathway that removes a wide array of bulky, helix-distorting DNA lesions. researchgate.net Unlike BER, which excises only the damaged base, NER removes a short oligonucleotide patch containing the lesion. researchgate.net The recognition of damage in NER is not based on the specific chemical nature of the adduct but rather on the structural distortion it imposes on the DNA double helix.

The N6-(2-carboxyethyl)adenine adduct, with its bulky and charged side group, likely introduces a significant distortion in the DNA helix, making it a potential substrate for the NER pathway. Research on other bulky adenine (B156593) adducts, such as those derived from polycyclic aromatic hydrocarbons, has shown that their susceptibility to NER can vary greatly. nih.gov Some bulky N6-dA adducts are highly resistant to NER, which can contribute to their persistence and high genotoxicity. nih.govfrontiersin.org Conversely, other bulky lesions are efficiently repaired by this pathway. nih.gov In yeast, the NER pathway has been implicated in the removal of N6-methyladenine (6mA), demonstrating that even smaller modifications at this position can trigger this repair mechanism. nih.gov Therefore, it is plausible that NER machinery recognizes the structural perturbation caused by N6-CEA and initiates its excision.

Influence of this compound on Nucleic Acid Modifying Enzymes

The presence of N6-CEA in a DNA or RNA template can have profound effects on the enzymes that use these nucleic acids as substrates, impacting the fidelity and efficiency of fundamental cellular processes like replication and transcription.

DNA and RNA polymerases are responsible for synthesizing new nucleic acid strands with high fidelity and processivity. The presence of a damaged base in the template strand can act as a roadblock, stalling the polymerase, or it can be misread, leading to mutations. The fidelity of a polymerase refers to its accuracy in incorporating the correct nucleotide, while processivity is its ability to remain associated with the template and perform continuous synthesis. neb.comneb.com

The bulky N6-(2-carboxyethyl)adenine adduct is expected to interfere with the active site of both DNA and RNA polymerases. Studies on other N6-adenine adducts have shown that they can significantly impede polymerase progression. For example, bulky adducts at the N6 position of adenine can stall human RNA polymerase II. nih.gov Similarly, the related N6-methyladenine modification has been shown to inhibit DNA replication by human DNA polymerase iota, affecting both the rate of incorporation and the binding affinity of the polymerase to the DNA. nih.gov For RNA polymerases, lesions like 1,N6-ethenoadenosine can strongly interfere with transcription. oup.com A study on a compound with a related structure, N2-(1-carboxyethyl)-guanosine, demonstrated that it presents a strong block to RNA polymerase. oup.com Therefore, it is highly probable that N6-CEA would decrease the fidelity and processivity of DNA and RNA polymerases, potentially leading to transcriptional arrest or the introduction of mutations during replication.

Table 2: Potential Effects of N6-CEA on Polymerase Activity

EnzymePotential EffectConsequence
DNA Polymerase Decreased fidelity and processivity. nih.govnih.govIncreased mutation rate, replication stress.
RNA Polymerase Transcriptional blockage and stalling. nih.govoup.comInhibition of gene expression, activation of transcription-coupled repair.

This table outlines the likely consequences of the this compound adduct on the function of DNA and RNA polymerases, based on studies of similar lesions.

DNA methyltransferases (MTases) and demethylases are crucial for establishing and maintaining epigenetic patterns, primarily through the methylation of cytosine and adenine residues. nih.govoncotarget.com N6-methyladenine (6mA) is a well-known epigenetic mark in prokaryotes and has also been identified in eukaryotes, where it is involved in various regulatory processes. nih.govnih.gov

The structural similarity between N6-CEA and N6-methyladenine suggests the possibility of interactions with the enzymes that manage adenine methylation. DNA adenine methyltransferases recognize specific sequences and catalyze the transfer of a methyl group to the N6 position of adenine. ebi.ac.uk It is conceivable that the bulky carboxyethyl group of N6-CEA could sterically hinder the binding or catalytic activity of these methyltransferases if the adduct is located within or near their recognition sites.

More likely is an interaction with DNA demethylases. The AlkB family of proteins, in addition to their role in DNA repair, also function as demethylases. frontiersin.org For instance, human ALKBH1 can demethylate 6mA in DNA. frontiersin.org Given their ability to remove alkyl groups, it is plausible that an AlkB homolog could recognize and process the carboxyethyl group of N6-CEA, effectively acting as a "de-carboxyethylase". This would represent a direct reversal mechanism for this type of adduct, analogous to the demethylation of 6mA. The presence of N6-CEA could also potentially inhibit the activity of these demethylases on their normal substrates.

Deamination Processes Affecting Adenine Modifications

Deamination is a critical biochemical process involving the removal of an amine group from a molecule. In the context of nucleic acids, the deamination of nucleobases can lead to mutations if not repaired. While specific enzymatic deamination of this compound is not extensively documented, the study of other N6-substituted adenines provides insights into the potential metabolic fate of such modifications.

The deamination of adenine and its derivatives is a known pathway for their removal and recycling. For instance, adenine deaminase catalyzes the conversion of adenine to hypoxanthine. nih.gov Similarly, enzymes have been identified that deaminate N6-methyladenine to hypoxanthine. rsc.org This process is crucial for recycling N6-methyladenine, which can be taken up by the purine (B94841) salvage pathway. rsc.org The deamination of N6-substituted adenines can be influenced by the nature of the substituent group. For example, enzymes from the amidohydrolase superfamily have been shown to catalyze the deamination of N6-methyladenine. rsc.org

The process of deamination is not limited to free bases but can also occur on nucleosides and within the DNA strand itself. For example, activation-induced cytidine (B196190) deaminase (AID) is an enzyme that deaminates cytosine to uracil (B121893) in DNA. wikipedia.org While AID is specific to cytosine, it highlights the existence of enzymes that can act on modified bases within the DNA polymer.

The Dimroth rearrangement is a chemical process that can affect adenine and its derivatives. This rearrangement involves the isomerization of N1-substituted adenines to their N6-substituted counterparts. nih.govclockss.org For instance, 1-(2-carboxyethyl)adenine (1-CEA), an adduct formed from the reaction of β-propiolactone with DNA, undergoes a Dimroth rearrangement to form the more stable this compound (N6-CEA). nih.gov This rearrangement is significantly influenced by pH, with alkaline conditions favoring the formation of N6-CEA within single-stranded DNA. nih.gov The kinetics of this rearrangement have been studied for various adenine derivatives, demonstrating the influence of substituents and reaction conditions on the rate of conversion. clockss.org

The following table summarizes the conditions and outcomes of the Dimroth rearrangement for 1-(2-carboxyethyl)adenine and related compounds.

CompoundConditionsOutcomeReference
1-(2-carboxyethyl)adenine (1-CEA) in single-stranded DNApH 11.7, 37°C, 18 hComplete conversion to N6-CEA nih.gov
1-(2-carboxyethyl)adenine (1-CEA) in single-stranded DNApH 7.5No conversion to N6-CEA nih.gov
1-methyladenine (1-MeA)Various pH and temperaturesUndergoes Dimroth rearrangement nih.gov
1-(2-carboxyethyl)-deoxyadenosine-5'-monophosphoric acid (1-CEdAdo5'P)Various pH and temperaturesUndergoes Dimroth rearrangement nih.gov

Interplay with Nucleotide Metabolism Enzymes and Coenzymes

The presence of modified bases like this compound can interfere with normal nucleotide metabolism. This includes the pathways for nucleotide synthesis, salvage, and the function of related enzymes and coenzymes.

The purine salvage pathway is a crucial component of nucleotide metabolism, allowing cells to recycle purine bases from the breakdown of nucleic acids. libretexts.org A key enzyme in this pathway is adenine phosphoribosyltransferase (APRT), which catalyzes the conversion of adenine to adenosine (B11128) monophosphate (AMP) using phosphoribosyl pyrophosphate (PRPP) as a co-substrate. libretexts.org The substrate specificity of APRT is critical for its function. While it is highly specific for adenine, its ability to process N6-substituted adenines like N6-CEA has not been definitively established. The bulky carboxyethyl group at the N6 position may hinder the binding of N6-CEA to the active site of APRT.

Other enzymes involved in nucleotide metabolism, such as adenosine deaminase, also exhibit substrate specificity. Adenosine deaminase primarily converts adenosine to inosine (B1671953). mdpi.com While some N6-substituted adenosine analogs can be substrates for this enzyme, the efficiency of the reaction is often lower compared to adenosine. nih.gov

DNA polymerases are central to the replication and repair of DNA. The presence of adducts like N6-CEA can pose a challenge to these enzymes. Studies on other N6-alkyladenine adducts have shown that they can be bypassed by specialized translesion synthesis (TLS) DNA polymerases. nih.gov For example, N(6)-(2-hydroxy-3-buten-1-yl)-2'-deoxyadenosine can be bypassed by human DNA polymerases β, η, ι, and κ, with a preference for inserting the correct base (thymine) opposite the adduct. nih.gov However, bulkier exocyclic adducts at the N6 position can block replicative polymerases and are bypassed with lower fidelity by TLS polymerases. nih.gov The carboxyethyl group of N6-CEA could potentially disrupt the Watson-Crick base pairing with thymine, leading to replication errors if not repaired.

The repair of adenine adducts is carried out by various DNA repair enzymes. For instance, the AlkB family of dioxygenases can repair certain alkylated adenine bases. mdpi.comnih.gov While the direct repair of N6-CEA by these enzymes has not been reported, the repair of structurally similar adducts like 1,N6-ethenoadenine by ALKBH2, ALKBH3, and AlkB suggests a potential, yet unconfirmed, role for such enzymes in the removal of N6-CEA. mdpi.comnih.gov

The following table provides an overview of key enzymes and coenzymes in nucleotide metabolism and their potential interaction with adenine and its derivatives.

Enzyme/CoenzymeFunctionInteraction with Adenine/DerivativesReference
Adenine Phosphoribosyltransferase (APRT)Salvages adenine to form AMPHighly specific for adenine; interaction with N6-CEA is not well-documented. libretexts.org
Adenosine DeaminaseDeaminates adenosine to inosineCan deaminate some N6-substituted adenosine analogs, though often with reduced efficiency. mdpi.comnih.gov
DNA Polymerases (Replicative and TLS)Synthesize DNACan be blocked or bypass N6-substituted adenine adducts, potentially leading to mutations. nih.gov
AlkB Family DioxygenasesRepair of alkylated DNA basesRepair 1,N6-ethenoadenine; potential for repair of other N6-adducts is an area of research. mdpi.comnih.gov
S-adenosyl-L-methionine (SAM)Methyl group donor for DNA methyltransferasesA key coenzyme in the methylation of adenine to form N6-methyladenine. ebi.ac.uk

Biological Significance and Functional Implications in Research Models

N(6)-(2-Carboxyethyl)adenine as an Indicator of Cellular Damage

The formation of N6-CEA in DNA is a direct consequence of cellular exposure to specific chemical agents, positioning it as a potential biomarker for assessing cellular damage.

N6-CEA has been identified as a DNA adduct formed upon exposure to the industrial chemical acrylamide. oup.com Acrylamide can react directly with DNA, leading to the formation of several adducts, including N6-CEA. oup.com This suggests that the detection of N6-CEA in biological samples could serve as a biomarker for exposure to acrylamide.

Another closely related adduct, N6-(1-carboxyethyl)-2'-deoxyadenosine , is recognized as a primary DNA adduct formed from methylglyoxal (B44143) (MG), a reactive dicarbonyl compound. acs.org Methylglyoxal is a byproduct of normal metabolism, particularly glycolysis, and its levels can increase under conditions of "carbonyl stress," which is associated with various pathologies. acs.orgmdpi.com The formation of this adduct highlights a link between endogenous metabolic stress and DNA damage. acs.org

Table 1: Formation of N(6)-Carboxyethyladenine and Related Adducts from Chemical Exposures

Precursor ChemicalResulting AdductBiological Context
AcrylamideThis compoundExposure to industrial chemical oup.com
Methylglyoxal (MG)N6-(1-carboxyethyl)-2'-deoxyadenosineEndogenous carbonyl stress acs.org

The formation of carboxyethyl adducts on DNA is intrinsically linked to cellular stress. Methylglyoxal, a key precursor to N6-(1-carboxyethyl)-2'-deoxyadenosine, induces carbonyl stress, which can lead to DNA breaks and protein-DNA cross-links in human skin cells. acs.org The presence of such adducts signifies a state of cellular stress where the production of reactive molecules overwhelms the cell's detoxification and repair capabilities.

While direct studies extensively detailing the correlation of N6-CEA levels with specific cellular stress response pathways are limited, the established connection of its precursors to genotoxic stress implies its role as an indicator of such conditions. acs.org

Contribution to Genomic Integrity and Mutagenesis Studies

The modification of a DNA base by the addition of a carboxyethyl group can disrupt the normal functioning of DNA, potentially leading to mutations if not repaired.

The mutagenic potential of N6-CEA and related adducts is an area of active investigation. While data specifically for N6-CEA is sparse, studies on analogous adducts provide insight. For instance, the related guanine (B1146940) adduct, N2-(1-carboxyethyl)deoxyguanosine (CEdG), which is also formed from methylglyoxal, has been shown to induce single-strand breaks in plasmid DNA and increase mutation frequencies in Escherichia coli. nih.govnih.gov The primary mutations observed from CEdG in human cells are guanine transversions. nih.gov

For adenine (B156593) adducts, studies on other N6-substituted lesions have shown varied mutagenic outcomes. For example, N6-ethyl-deoxyadenosine was found to be non-mutagenic in primer extension assays and supF gene mutation tests. mdpi.com In contrast, adducts derived from the diolepoxide metabolites of 1,3-butadiene, which also modify the N6 position of adenine, are stereospecifically mutagenic, causing exclusively A→G or A→C mutations depending on the isomer. nih.gov The mutagenicity of N6-CEA itself is not yet definitively characterized, but its structural alteration of adenine suggests it could interfere with proper base pairing during DNA replication. oup.com

Table 2: Mutagenic Potential of N6-Substituted Adenine Adducts and Related Lesions

AdductMutagenic OutcomeExperimental System
N6-ethyl-deoxyadenosineNon-mutagenicPrimer extension assay, supF gene mutation test mdpi.com
N6-adducts of BDE (R,R isomer)A→G mutationsE. coli nih.gov
N6-adducts of BDE (S,S isomer)A→C mutationsE. coli nih.gov
N2-(1-carboxyethyl)deoxyguanosine (CEdG)Guanine transversions, increased mutation frequencyE. coli, human fibroblasts nih.govnih.gov

DNA adducts can act as physical blocks to the DNA replication machinery, causing the replication fork to stall or collapse. acs.org While N2-CEdG, the guanine counterpart, does not significantly block DNA replication in wild-type mammalian cells, it does act as a replication block in E. coli. acs.orgmdpi.com Specifically, the R-stereoisomer of N2-CEdG is a stronger replication block than the S-isomer. mdpi.com There is limited specific information on how N6-CEA affects replication fork progression.

The primary repair pathway for the related CEdG adduct in human fibroblasts is Nucleotide Excision Repair (NER). nih.gov Cells deficient in NER show a significantly higher mutation frequency when exposed to CEdG, indicating that NER is crucial for removing this type of damage. nih.gov It is plausible that N6-CEA is also recognized and repaired by the NER pathway, given the structural similarity of the lesion. Other repair mechanisms, such as base excision repair (BER) and direct reversal by AlkB family enzymes, are known to act on various N-alkylated adenine adducts, but their specific activity on N6-CEA has not been detailed. nih.gov

Cellular Responses and Pathways Affected by this compound Adducts

The presence of DNA adducts like N6-CEA can trigger a range of cellular responses aimed at maintaining genome integrity. clinicsinoncology.comfusion-conferences.com If not repaired, these lesions can block DNA replication and transcription, leading to mutations, cell cycle arrest, or cell death. bham.ac.uk

Several DNA repair pathways are tasked with handling different types of DNA damage. researchgate.netfrontiersin.org

Direct Reversal Repair: As discussed, the AlkB family of enzymes provides a direct reversal pathway for alkylated bases. nih.gov This is the most likely primary defense against N6-CEA. The efficiency of this repair can prevent the adduct from causing more severe downstream consequences. mdpi.com

Excision Repair: If direct reversal fails or is overwhelmed, other pathways may be involved. Base Excision Repair (BER) and Nucleotide Excision Repair (NER) are two major pathways that remove damaged bases. clinicsinoncology.comresearchgate.net BER is typically initiated by a DNA glycosylase that recognizes and removes the damaged base, while NER recognizes bulkier, helix-distorting lesions. researchgate.net The N6-CEA adduct could potentially be a substrate for one of these pathways, leading to its removal and replacement with the correct nucleotide.

Genotoxicity and Mutagenesis: The formation of carboxyethyl adducts on DNA bases has been linked to genotoxicity, including the induction of single-strand breaks. nih.govacs.org Studies on similar adducts, such as N²-(1-carboxyethyl)-2'-deoxyguanosine (CEdG), have shown they can increase mutation frequencies. nih.gov This suggests that unrepaired N6-CEA could be mutagenic, leading to permanent changes in the DNA sequence.

The cellular response to N6-CEA is a critical determinant of cell fate. The efficient recognition and repair of this adduct by pathways like direct reversal would protect the cell from the mutagenic potential of the lesion. However, if the adduct persists, it could disrupt epigenetic signaling, stall replication forks, and trigger broader DNA damage responses, potentially contributing to genomic instability and disease processes. bham.ac.ukfrontiersin.org

Interactive Data Tables

Table 1: Comparison of N(6)-Adenine Modifications

FeatureN6-methyladenine (m6A)This compound (N6-CEA)
Nature Endogenous epigenetic/epitranscriptomic mark. mdpi.comnih.govDNA adduct from lipid peroxidation.
Function Regulates gene expression, splicing, RNA stability. nih.govnih.govPrimarily considered DNA damage.
"Eraser" Enzymes FTO, ALKBH5. frontiersin.orgcas.czPotentially AlkB family dioxygenases (e.g., ALKBH2, ALKBH3). mdpi.comnih.gov
Regulatory Role Dynamic and reversible, part of a signaling code. mdpi.comnih.govPotentially dynamic via repair; disrupts signaling.
Genomic Impact Correlates with active transcription. frontiersin.orgmdpi.comCan cause mutations and genomic instability if unrepaired. nih.govnih.gov

Table 2: DNA Repair Pathways Potentially Involved in Processing N6-CEA

Repair PathwayMechanismKey Enzymes (Examples)Relevance to N6-CEA
Direct Reversal (DR) Direct removal of the alkyl group, restoring the original base. clinicsinoncology.comAlkB, ALKBH2, ALKBH3, FTO. mdpi.comnih.govHighly probable primary repair mechanism due to the adduct's alkyl nature.
Base Excision Repair (BER) Removes damaged base, creating an AP site, followed by repair synthesis. researchgate.netDNA glycosylases, AP endonuclease. researchgate.netPossible secondary pathway if the adduct is recognized by a specific glycosylase.
Nucleotide Excision Repair (NER) Removes a short stretch of DNA containing a bulky, helix-distorting lesion. researchgate.netXP proteins.Possible if the N6-CEA adduct causes significant distortion to the DNA helix.

Advanced Analytical Methodologies for the Study of N 6 2 Carboxyethyl Adenine

Mass Spectrometry-Based Platforms for Quantitative and Qualitative Analysis

Mass spectrometry (MS) has become an indispensable tool for the analysis of modified nucleobases like N6-CEA due to its high sensitivity and specificity. When coupled with liquid chromatography, it allows for the separation, identification, and quantification of adducts in complex biological matrices.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages in the analysis of DNA and RNA modifications, including enhanced resolution, speed, and sensitivity compared to conventional HPLC-MS/MS. researchgate.net This makes it a powerful platform for the quantitative and qualitative analysis of N(6)-(2-Carboxyethyl)adenine. The UPLC system provides superior separation of N6-CEA from other nucleobases and potential isomers, while the tandem mass spectrometer allows for highly selective and sensitive detection through techniques like multiple reaction monitoring (MRM).

In a typical UPLC-MS/MS workflow for N6-CEA analysis, a biological sample is first hydrolyzed to release the individual nucleobases. These are then separated on a UPLC column, often a reversed-phase column, which separates compounds based on their hydrophobicity. The eluent from the column is then introduced into the mass spectrometer. For N6-CEA, electrospray ionization (ESI) in positive ion mode is commonly used, generating the protonated molecule [M+H]+.

In the tandem mass spectrometer, the precursor ion corresponding to N6-CEA is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are monitored in the third quadrupole. The specific transitions from the precursor ion to the product ions provide a unique signature for N6-CEA, ensuring high specificity and minimizing interferences from the sample matrix. A similar methodology has been successfully developed for the quantification of the structurally related advanced glycation endproduct Nε-(carboxyethyl)lysine (CEL), demonstrating the feasibility and reliability of UPLC-MS/MS for such analyses. nih.govrsc.org

Key Parameters for UPLC-MS/MS Analysis of this compound:

ParameterDescriptionTypical Conditions
Chromatographic ColumnStationary phase for separationReversed-phase C18 column
Mobile PhaseSolvent system for elutionGradient of water and acetonitrile (B52724) with formic acid
Ionization ModeMethod for generating ionsElectrospray Ionization (ESI) in positive mode
Precursor Ion (m/z)Mass-to-charge ratio of the intact molecule[M+H]+ of N6-CEA
Product Ions (m/z)Fragment ions generated from the precursorSpecific fragments characteristic of N6-CEA
Detection ModeTechnique for monitoring specific ionsMultiple Reaction Monitoring (MRM)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for the unambiguous identification and structural characterization of unknown DNA adducts, including this compound. Unlike tandem mass spectrometry which relies on pre-selected fragmentation pathways, HRMS provides highly accurate mass measurements of both the precursor and product ions, enabling the determination of the elemental composition of the molecule. researchgate.net This is particularly valuable when authentic standards are not available for comparison.

The high resolving power of instruments like Orbitrap and time-of-flight (TOF) mass spectrometers allows for the differentiation of N6-CEA from other compounds with very similar masses. The accurate mass data obtained can be used to propose a molecular formula, which, in conjunction with fragmentation patterns, can confirm the identity of the adduct.

For structural characterization, fragmentation techniques such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are employed. The resulting fragmentation spectrum provides information about the different structural motifs within the molecule. For N6-CEA, characteristic fragments would include the loss of the carboxyethyl group and fragmentation of the adenine (B156593) ring, allowing for a detailed structural assignment. The structure of N6-CEA was originally assigned based on electron impact and isobutane (B21531) chemical ionization mass spectra, highlighting the foundational role of mass spectrometry in its characterization. nih.gov

Chromatographic Separation Techniques (e.g., HPLC, UPLC) for Purification and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental for the purification and quantification of this compound from complex biological mixtures. nih.govbiorxiv.org These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase.

For the analysis of N6-CEA, reversed-phase HPLC or UPLC is commonly employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and a more nonpolar organic solvent like acetonitrile or methanol). N6-CEA, being a polar molecule, will elute relatively early from the column. The separation can be optimized by adjusting the gradient of the mobile phase, the pH, and the temperature.

Quantification is typically achieved using a UV detector, as the adenine moiety of N6-CEA has a strong absorbance in the UV range (around 260 nm). A calibration curve is constructed using known concentrations of a purified N6-CEA standard, and the concentration in an unknown sample is determined by comparing its peak area to the calibration curve. For enhanced sensitivity and selectivity, fluorescence detection can be used after derivatization of the adenine ring. nih.gov

Comparison of HPLC and UPLC for this compound Analysis:

FeatureHPLCUPLC
Particle Size of Stationary Phase3-5 µm<2 µm
Peak ResolutionGoodExcellent
Analysis TimeLongerShorter
Solvent ConsumptionHigherLower
System PressureLowerHigher

Spectroscopic Approaches (e.g., UV, Raman) for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques provide valuable information about the structure and concentration of this compound.

UV Spectroscopy: The structure of N6-CEA was initially assigned in part based on its UV spectra. nih.gov The purine (B94841) ring system of adenine and its derivatives exhibits characteristic UV absorbance maxima. The position of these maxima can be influenced by substitutions on the ring and the pH of the solution. By comparing the UV spectrum of an unknown sample to that of a known standard of N6-CEA, its identity can be confirmed and its concentration can be determined using the Beer-Lambert law.

Raman Spectroscopy: Surface-enhanced Raman spectroscopy (SERS) is a highly sensitive technique that can provide detailed structural information about molecules adsorbed on a metal surface. nih.gov The Raman spectrum of adenine is characterized by a strong peak around 736 cm⁻¹, which is assigned to the adenine ring breathing mode. nih.gov The presence of the carboxyethyl group at the N6 position would be expected to cause shifts in the positions and changes in the intensities of the characteristic adenine peaks, providing a unique spectral fingerprint for N6-CEA. SERS has been successfully used to detect other modifications of adenine, such as N6-methyladenine, by identifying new peaks and shifts in the spectra. nih.gov

Application of Molecular Modeling and Computational Chemistry in Understanding this compound Interactions

Molecular modeling and computational chemistry offer powerful tools to investigate the structural and energetic aspects of this compound and its interactions with other molecules at an atomic level. These in silico approaches can complement experimental data and provide insights that are difficult to obtain through experimentation alone.

Density Functional Theory (DFT) calculations can be used to study the noncovalent interactions of N6-modified adenine analogs. rsc.orgrsc.org For N6-CEA, DFT could be employed to understand how the carboxyethyl group influences the hydrogen bonding patterns of the adenine base, which is crucial for its interactions with DNA, RNA, and proteins. Molecular electrostatic potential surfaces can be calculated to visualize the regions of the molecule that are prone to electrostatic interactions.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of N6-CEA and its effect on the structure and stability of DNA and RNA. nih.gov For example, MD simulations could reveal whether the carboxyethyl group prefers a particular orientation relative to the adenine ring and how this affects the local helical structure of a DNA duplex. Such simulations have been used to investigate the effects of other N6-adenine modifications, like N6-methyladenine, on RNA stability and dynamics. nih.gov These computational approaches can help in rationalizing the biological consequences of this modification.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N(6)-(2-Carboxyethyl)adenine in a laboratory setting?

  • Methodological Answer : Synthesis typically involves alkylation of adenine at the N(6) position using 3-bromopropionic acid or its derivatives under controlled alkaline conditions. Purification can be achieved via reversed-phase HPLC, with purity validated by LC-MS and 1^1H/13^13C NMR spectroscopy. Researchers should optimize reaction stoichiometry and temperature to minimize side products, referencing established protocols for analogous adenine derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H NMR (e.g., δ ~8.3 ppm for adenine protons) and 13^13C NMR (e.g., carboxylate carbon ~170 ppm) verify structural features. Purity should be assessed via HPLC with UV detection (λ = 260 nm for adenine absorbance). Cross-validation with FT-IR can identify functional groups (e.g., carboxylate C=O stretch ~1700 cm1^{-1}). Data must align with literature benchmarks for modified purines .

Q. What are the primary biochemical pathways or systems where this compound is implicated?

  • Methodological Answer : Preliminary studies suggest its role as a potential inhibitor or substrate in nucleotide-metabolizing enzymes (e.g., methyltransferases or kinases). Researchers should design enzyme activity assays (e.g., spectrophotometric monitoring of NADH consumption) and compare kinetic parameters (KmK_m, VmaxV_{max}) against natural substrates. Literature reviews on adenine analogs in signaling pathways are critical for hypothesis generation .

Advanced Research Questions

Q. What experimental strategies can be employed to investigate the interaction between this compound and target enzymes or receptors?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KdK_d). For structural insights, employ X-ray crystallography or cryo-EM by co-crystallizing the compound with target proteins (e.g., methyltransferases). Ensure buffer compatibility (e.g., inclusion of tris-(2-carboxyethyl)phosphine (TCEP) to prevent disulfide formation) and validate findings with mutagenesis studies .

Q. How can contradictory data regarding the stability of this compound under varying pH conditions be systematically resolved?

  • Methodological Answer : Conduct accelerated stability studies across pH 3–10, monitoring degradation via LC-MS. Apply Arrhenius kinetics to predict shelf-life under physiological conditions. Use multivariate analysis to identify critical degradation pathways (e.g., hydrolysis of the carboxyethyl group). Replicate experiments with standardized buffers (e.g., Tris-HCl, citrate-phosphate) and document uncertainties in methodology .

Q. What advanced computational modeling approaches are suitable for predicting the reactivity of this compound in biological systems?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electronic properties (e.g., nucleophilic sites) and molecular dynamics (MD) simulations to study conformational flexibility in solvated environments. Docking studies (AutoDock Vina, Schrödinger) can predict binding modes to proteins. Validate predictions with experimental data (e.g., kinetic isotope effects, mutagenesis) .

Methodological Notes

  • Data Presentation : Raw data (e.g., NMR spectra, kinetic curves) should be archived in appendices, while processed data (e.g., kinetic parameters, statistical summaries) must be included in the main text with error margins (SD/SEM) .
  • Experimental Design : Define objectives and milestones using SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound). Allocate tasks (e.g., synthesis, assay development) based on team expertise .
  • Critical Analysis : Address discrepancies by comparing methodologies (e.g., buffer composition in enzyme assays) and conducting power analyses to ensure statistical robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.